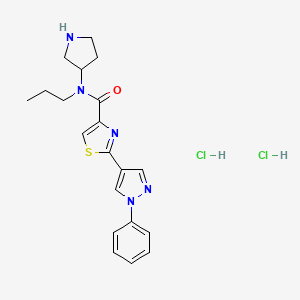
2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C20H25Cl2N5OS and its molecular weight is 454.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide; dihydrochloride is a complex organic molecule characterized by its unique structural features, including a thiazole ring and a pyrazole moiety. These structural components are associated with a variety of biological activities, making this compound a significant subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C20H25Cl2N5OS with a molecular weight of 454.41 g/mol . The presence of bioactive functional groups in its structure contributes to its pharmacological potential. The compound is synthesized through various methods, which can influence its biological activity profile.
Biological Activities
Research has demonstrated that compounds containing pyrazole and thiazole structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole and thiazole possess significant antimicrobial properties. For instance, derivatives similar to the compound have been evaluated for their effectiveness against various pathogens and have shown promising results in inhibiting bacterial growth .
- Anti-inflammatory Effects : Compounds with similar structural features have been reported to exhibit anti-inflammatory activity. For example, some pyrazole derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating their potential in treating inflammatory conditions .
- Anticancer Properties : The compound's structural components suggest potential anticancer activity. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Some studies have focused on their efficacy against breast cancer cell lines, indicating that these compounds could enhance the effects of conventional chemotherapy agents like doxorubicin .
The biological activity of 2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide; dihydrochloride is believed to be mediated through its interaction with specific biological targets such as enzymes or receptors. Interaction studies typically focus on binding affinities that elucidate the compound's mechanism of action and therapeutic effects.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to 2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide; dihydrochloride:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methylpyrazole | Pyrazole core with chlorophenyl substitution | Anti-inflammatory |
| 5-(4-Fluorophenyl)-1H-pyrazole | Fluorinated pyrazole derivative | Anticancer |
| 2-Amino-thiazoles | Thiazole core with amino group | Antimicrobial |
The unique combination of structural elements in 2-(1-Phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide; dihydrochloride may provide synergistic effects that enhance its biological activity compared to other derivatives.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study synthesized various derivatives and evaluated their antimicrobial properties against common pathogens. The results indicated that certain derivatives exhibited significant inhibition rates comparable to standard antibiotics .
- Anti-inflammatory Activity : In an experimental model involving carrageenan-induced edema, compounds derived from thiazole and pyrazole exhibited notable reductions in inflammation markers, suggesting their utility in treating inflammatory diseases .
- Cancer Cell Line Studies : Research involving MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that some derivatives not only inhibited cell proliferation but also induced apoptosis, potentially leading to novel therapeutic strategies against resistant cancer types .
属性
IUPAC Name |
2-(1-phenylpyrazol-4-yl)-N-propyl-N-pyrrolidin-3-yl-1,3-thiazole-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS.2ClH/c1-2-10-24(17-8-9-21-12-17)20(26)18-14-27-19(23-18)15-11-22-25(13-15)16-6-4-3-5-7-16;;/h3-7,11,13-14,17,21H,2,8-10,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAIXEPHXXZGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCNC1)C(=O)C2=CSC(=N2)C3=CN(N=C3)C4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














